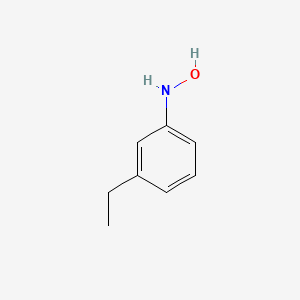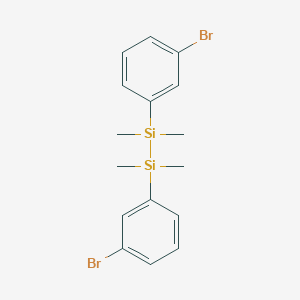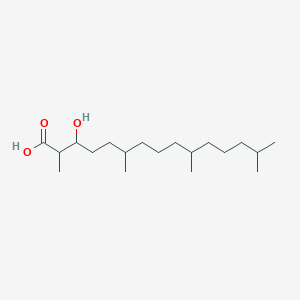
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O3 This compound is a derivative of pristanic acid and is known for its unique structure, which includes multiple methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid typically involves the hydroxylation of pristanic acid. The process can be carried out using various reagents and catalysts to introduce the hydroxyl group at the desired position. Common methods include:
Hydroxylation using oxidizing agents: This involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce the hydroxyl group.
Catalytic hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) to facilitate the addition of hydrogen to the double bonds, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to pristanic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Pristanic acid
Substitution products: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.
Medicine: Studied for its potential therapeutic effects and its role in metabolic disorders.
Industry: Used in the production of specialized lubricants and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid involves its interaction with various enzymes and receptors in the body. It is known to be metabolized through alpha-oxidation and beta-oxidation pathways, leading to the formation of pristanic acid and other metabolites. These metabolites can then interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid can be compared with other similar compounds such as:
Pristanic acid: A closely related compound that lacks the hydroxyl group. It is also involved in metabolic pathways and has similar applications.
Phytanic acid: Another branched-chain fatty acid that is metabolized to pristanic acid. It has a similar structure but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
195249-30-0 |
|---|---|
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3-hydroxy-2,6,10,14-tetramethylpentadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18(20)17(5)19(21)22/h14-18,20H,6-13H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
QYCJOLFDFWRUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCC(C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




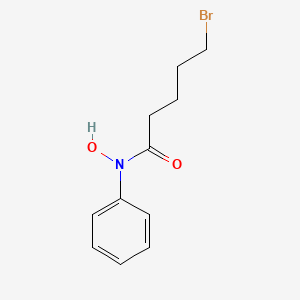
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
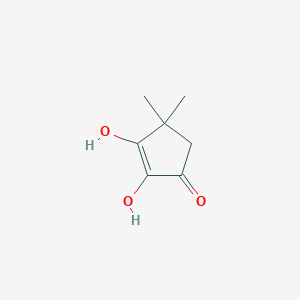
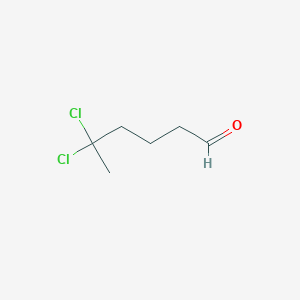
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
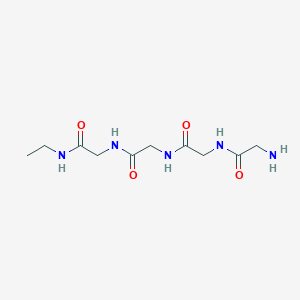
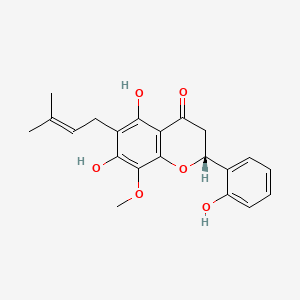
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
